Cas no 1804863-56-6 (2-Bromomethyl-4-fluoro-6-phenylpyridine)

2-Bromomethyl-4-fluoro-6-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromomethyl-4-fluoro-6-phenylpyridine
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- インチ: 1S/C12H9BrFN/c13-8-11-6-10(14)7-12(15-11)9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: AIANEDCTNLRRRR-UHFFFAOYSA-N
- SMILES: BrCC1=CC(=CC(C2C=CC=CC=2)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 194
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.2
2-Bromomethyl-4-fluoro-6-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029009885-250mg |
2-Bromomethyl-4-fluoro-6-phenylpyridine |
1804863-56-6 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029009885-1g |
2-Bromomethyl-4-fluoro-6-phenylpyridine |
1804863-56-6 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-Bromomethyl-4-fluoro-6-phenylpyridine 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-Bromomethyl-4-fluoro-6-phenylpyridineに関する追加情報
2-Bromomethyl-4-fluoro-6-phenylpyridine (CAS No. 1804863-56-6): An Overview of a Versatile Heterocyclic Compound
2-Bromomethyl-4-fluoro-6-phenylpyridine (CAS No. 1804863-56-6) is a unique and versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its bromomethyl, fluoro, and phenyl substituents on a pyridine ring, making it a valuable building block for the synthesis of complex molecules with diverse biological activities.
The molecular structure of 2-Bromomethyl-4-fluoro-6-phenylpyridine offers several key advantages in synthetic chemistry. The bromomethyl group can serve as a reactive handle for various coupling reactions, such as Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions. The fluorine atom imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. Additionally, the phenyl substituent enhances the aromatic character of the pyridine ring, contributing to the compound's overall stability and solubility.
In recent years, 2-Bromomethyl-4-fluoro-6-phenylpyridine has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of novel anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of pyridine-based derivatives using 2-Bromomethyl-4-fluoro-6-phenylpyridine. These derivatives exhibited potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy.
Beyond cancer research, 2-Bromomethyl-4-fluoro-6-phenylpyridine has also shown promise in the development of antiviral agents. A recent study in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in the synthesis of novel inhibitors targeting viral proteases. These inhibitors demonstrated high efficacy against several strains of viruses, including influenza and hepatitis C virus (HCV).
The versatility of 2-Bromomethyl-4-fluoro-6-phenylpyridine extends to its use in the synthesis of compounds with neuroprotective properties. Research published in Bioorganic & Medicinal Chemistry Letters in 2020 described the synthesis of pyridine-based derivatives that exhibited significant neuroprotective effects in cellular models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bromomethyl group was crucial in facilitating the formation of these derivatives through efficient coupling reactions.
In addition to its applications in medicinal chemistry, 2-Bromomethyl-4-fluoro-6-phenylpyridine has also found utility in materials science. The compound's unique electronic properties make it suitable for use in the development of organic semiconductors and optoelectronic devices. A study published in Advanced Materials in 2019 reported the synthesis of pyridine-based polymers using 2-Bromomethyl-4-fluoro-6-phenylpyridine, which exhibited excellent charge transport properties and stability under various environmental conditions.
The synthetic accessibility and functional versatility of 2-Bromomethyl-4-fluoro-6-phenylpyridine have made it an attractive target for chemists and researchers across multiple disciplines. Its ability to undergo a wide range of chemical transformations makes it a valuable starting material for the preparation of complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
In conclusion, 2-Bromomethyl-4-fluoro-6-phenylpyridine (CAS No. 1804863-56-6) is a highly versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and other fields. Its unique combination of functional groups provides a robust platform for synthetic exploration and application development. As ongoing research continues to expand our knowledge of this compound's properties and applications, it is poised to make substantial contributions to scientific and technological advancements.
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